Methyl trityl-D-serinate Methyl trityl-D-serinate
Brand Name: Vulcanchem
CAS No.: 116457-91-1
VCID: VC8053959
InChI: InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1
SMILES: COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol

Methyl trityl-D-serinate

CAS No.: 116457-91-1

Cat. No.: VC8053959

Molecular Formula: C23H23NO3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl trityl-D-serinate - 116457-91-1

Specification

CAS No. 116457-91-1
Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
IUPAC Name methyl (2R)-3-hydroxy-2-(tritylamino)propanoate
Standard InChI InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1
Standard InChI Key LXAWQKKSNNYYEK-OAQYLSRUSA-N
Isomeric SMILES COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
SMILES COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Methyl trityl-D-serinate (CAS 116457-91-1) is the D-enantiomer of serine derivatized with a trityl group on the amino moiety and a methyl ester on the carboxyl group . Its molecular formula is C23H23NO3\text{C}_{23}\text{H}_{23}\text{NO}_3, with a molar mass of 361.44 g/mol . The trityl group (C19H15\text{C}_{19}\text{H}_{15}) provides steric bulk, shielding the amino group from undesired reactions during peptide synthesis . The D-configuration at the alpha-carbon distinguishes it from the more common L-serine derivatives, imparting distinct biochemical interactions .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Melting PointNot explicitly reported (L-form: 148–150°C)
Optical Activity ([α]20D[\alpha]_{20}^D )31-31^\circ (extrapolated from L-form data)
SolubilityMethanol (soluble)
Density1.169 g/cm³ (predicted)

The compound’s low solubility in nonpolar solvents, attributed to the trityl group’s aromaticity, necessitates polar aprotic solvents like dimethylformamide (DMF) for synthetic applications .

Synthesis and Optimization Strategies

Conventional Tritylation Methods

  • Solvolysis in aqueous media: Hydrolysis of TrCl\text{TrCl} reduces yields to 25–50% .

  • Poor solubility: N-trityl amino acids aggregate in organic phases, complicating purification .

Catalytic Advances

Patent EP1917234A1 discloses a metallic catalysis approach using palladium or copper complexes to enhance reaction efficiency . Key improvements include:

  • Selective protection: Primary amines are tritylated preferentially over hydroxyl groups, enabling orthogonal protection in multifunctional molecules .

  • Reduced racemization: The trityl group stabilizes the alpha-carbon, minimizing epimerization during prolonged reactions .

A representative optimized procedure:

  • Dissolve D-serine methyl ester (1 eq) in anhydrous DMF.

  • Add TrCl\text{TrCl} (1.2 eq) and catalytic Pd(OAc)2\text{Pd(OAc)}_2 (0.05 eq).

  • Stir at 25°C for 12 h under N2\text{N}_2.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via silica chromatography (yield: 78–85%) .

Applications in Peptide and Pharmaceutical Chemistry

Peptide Synthesis

The trityl group’s stability under basic conditions makes methyl trityl-D-serinate ideal for solid-phase peptide synthesis (SPPS) . Advantages include:

  • Racemization suppression: The bulky trityl group hinders base-induced epimerization at the alpha-carbon during coupling steps .

  • Orthogonal deprotection: Mild acidic conditions (e.g., 1% TFA in DCM) remove the trityl group without affecting tert-butyl or Fmoc protections .

Drug Development

D-Serine derivatives are investigated for NMDA receptor modulation, relevant in treating schizophrenia and neurodegenerative diseases . The trityl group facilitates selective functionalization of the amino group, enabling the synthesis of analogs with enhanced blood-brain barrier permeability .

Comparative Analysis of D- and L-Stereoisomers

While the L-enantiomer (CAS 4465-44-5) shares identical physical properties, their biochemical roles diverge significantly:

ParameterMethyl Trityl-D-SerinateMethyl Trityl-L-Serinate
Receptor BindingNMDA glycine site antagonist NMDA co-agonist
Metabolic StabilityHigher (resistant to DAO enzyme) Lower (DAO substrate)

This enantiomeric differentiation underscores the importance of stereochemical control in synthesis .

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